

o-Toluenesulfonyl chloride CAS number and physical constants

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Compound of Interest

Compound Name: *o-Toluenesulfonyl chloride*

Cat. No.: *B105582*

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o-Toluenesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: **o-Toluenesulfonyl chloride**, also known as 2-methylbenzenesulfonyl chloride or o-TsCl, is a pivotal reagent in organic synthesis. Its utility spans from the protection of functional groups to its role as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. This guide provides an in-depth overview of its physical properties, key synthetic applications with experimental protocols, and relevant safety information.

Core Data: CAS Number and Physical Constants

o-Toluenesulfonyl chloride is registered under CAS Number 133-59-5.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) It is an oily, colorless to light yellow liquid that is sensitive to moisture.[\[1\]](#)[\[2\]](#)[\[8\]](#)

Table 1: Physical and Chemical Properties of **o-Toluenesulfonyl Chloride**

Property	Value
CAS Number	133-59-5
Molecular Formula	C ₇ H ₇ ClO ₂ S
Molecular Weight	190.65 g/mol [1] [5]
Appearance	Oily, colorless to light yellow liquid [1] [2] [8]
Melting Point	10 °C [1] [2] [7]
Boiling Point	254 °C (lit.) [1] [2] [3] ; 154 °C at 4.8 kPa [1] [2] [3] ; 126 °C at 1.33 kPa [1] [2] [3]
Density	1.320 g/mL at 25 °C (lit.) [1] [2] [3] ; 1.3383 g/cm ³ at 20 °C/4 °C [1] [8]
Refractive Index	>1.5580 at 20 °C/D [1] [2] [3]
Solubility	Soluble in hot alcohol, ether, and benzene. [1] [2] [3] Slightly soluble in acetonitrile and chloroform. [1][2] Insoluble in and reacts with water. [1] [8]
Flash Point	>230 °F (>110 °C) [1] [3]
Sensitivity	Moisture sensitive [1] [2] [4]

Key Synthetic Applications and Experimental Protocols

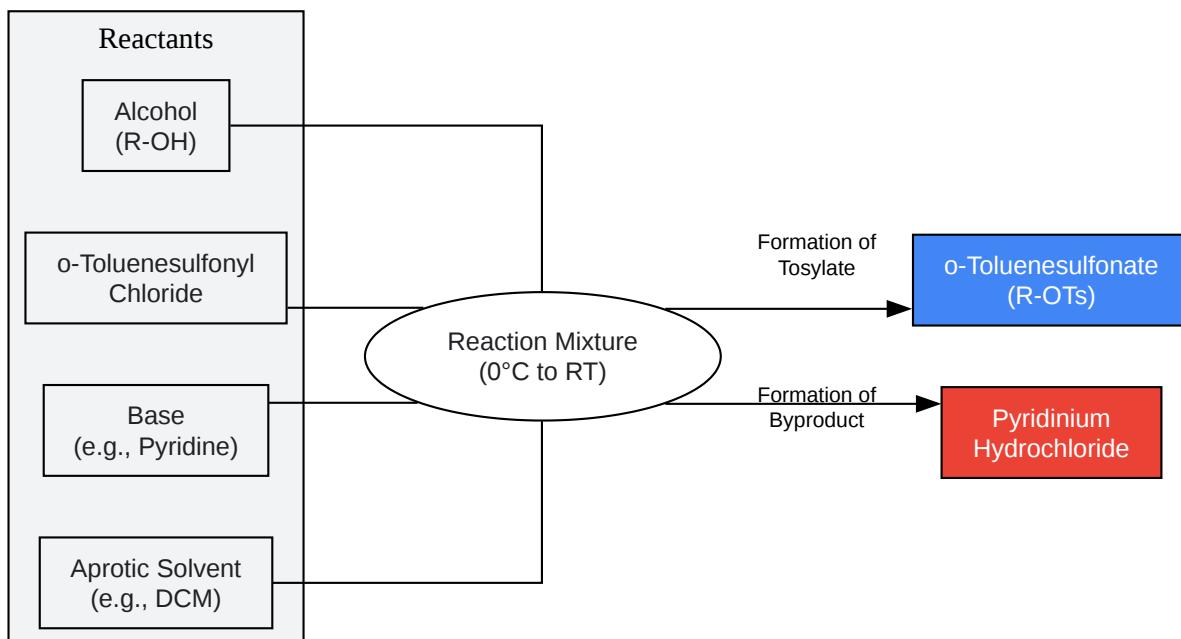
o-Toluenesulfonyl chloride is a versatile reagent primarily used for the formation of sulfonates and sulfonamides.

Tosylation of Alcohols

The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis. This reaction converts a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution or elimination reactions.

Experimental Protocol: General Procedure for Tosylation

- Dissolve the alcohol (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add a base, typically pyridine or triethylamine (1.5-2 equivalents), to the solution.
- Slowly add **o-toluenesulfonyl chloride** (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.
- Upon completion, quench the reaction by adding cold water.
- Separate the organic layer and wash it sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.



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Caption: Workflow for the tosylation of an alcohol.

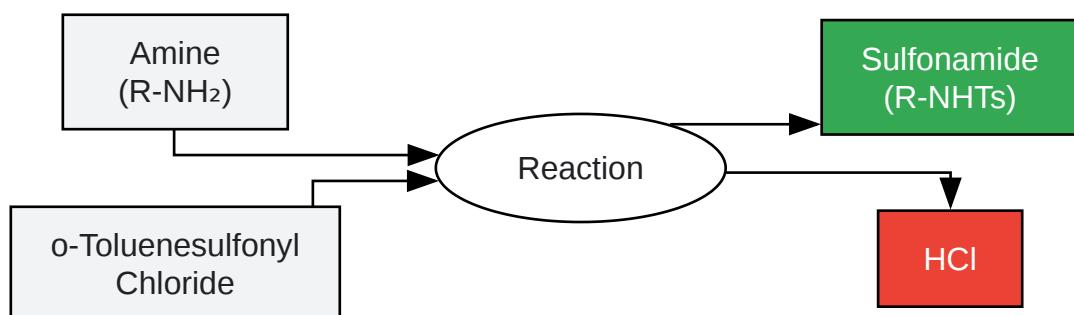
Synthesis of Sulfonamides

o-Toluenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is crucial in medicinal chemistry as the sulfonamide functional group is present in a wide array of therapeutic agents.

Experimental Protocol: Synthesis of o-Toluenesulfonamide

- Cool a 20% aqueous ammonia solution in a freezing mixture.
- Gradually add **o-toluenesulfonyl chloride** to the cold ammonia solution with stirring.
- Once the addition is complete, remove the cooling bath and gently warm the mixture to complete the reaction.

- Filter the resulting solid o-toluenesulfonamide and wash with cold water.
- For purification, dissolve the crude product in a 1N sodium hydroxide solution.
- Filter the solution to remove any insoluble impurities.
- Reprecipitate the o-toluenesulfonamide by adding hydrochloric acid.
- The purified product can be obtained by recrystallization from hot water.[2]



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Caption: Synthesis of a sulfonamide from an amine.

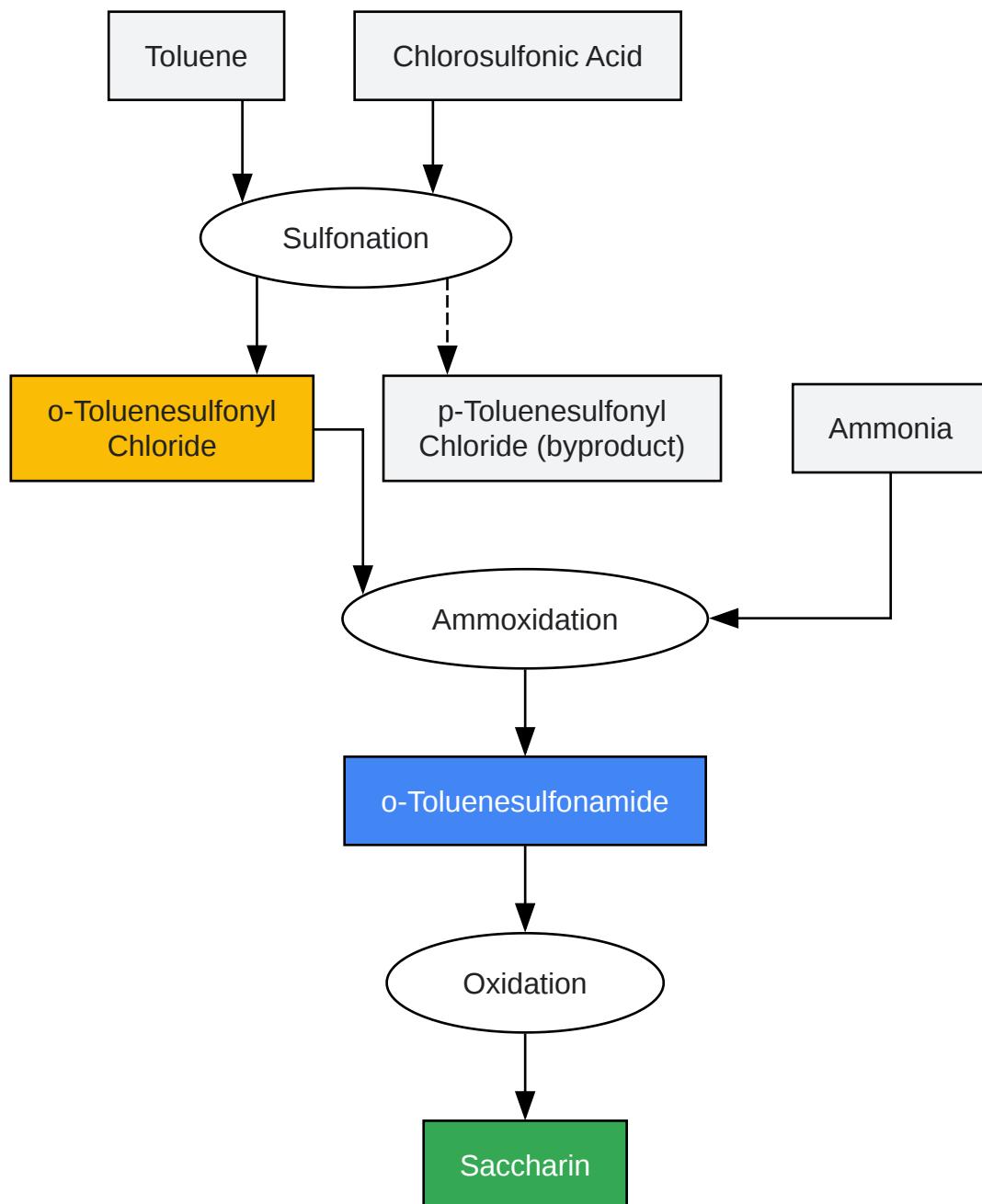
Intermediate in Saccharin Synthesis

Historically and industrially, **o-toluenesulfonyl chloride** is a key intermediate in the synthesis of saccharin, one of the first commercially available artificial sweeteners. The process involves the oxidation of the methyl group of o-toluenesulfonamide.

Industrial Synthesis Pathway Overview

- Sulfonation of Toluene: Toluene is treated with chlorosulfonic acid to produce a mixture of **o-toluenesulfonyl chloride** and p-toluenesulfonyl chloride.[9]
- Isomer Separation: The liquid **o-toluenesulfonyl chloride** is separated from the solid p-isomer.
- Ammoniation: **o-Toluenesulfonyl chloride** is reacted with ammonia to form o-toluenesulfonamide.

- Oxidation: The methyl group of o-toluenesulfonamide is oxidized to a carboxylic acid, which then cyclizes to form saccharin.



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